molecular formula C9H5BrO3 B8662618 6-Bromoisochroman-1,3-dione

6-Bromoisochroman-1,3-dione

Cat. No.: B8662618
M. Wt: 241.04 g/mol
InChI Key: ALIXFQVQRAXYSL-UHFFFAOYSA-N
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Description

6-Bromoisochroman-1,3-dione is a bicyclic organic compound characterized by a fused isochroman ring system with two ketone groups at positions 1 and 3, and a bromine substituent at position 4. These compounds are naphthalic anhydride derivatives with bromine substitution, which significantly influences their electronic and steric profiles.

Properties

Molecular Formula

C9H5BrO3

Molecular Weight

241.04 g/mol

IUPAC Name

6-bromo-4H-isochromene-1,3-dione

InChI

InChI=1S/C9H5BrO3/c10-6-1-2-7-5(3-6)4-8(11)13-9(7)12/h1-3H,4H2

InChI Key

ALIXFQVQRAXYSL-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)Br)C(=O)OC1=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 6-bromoisochroman-1,3-dione derivatives and related compounds:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties Reference
6-Bromo-5-nitro-benzo[de]isochromene-1,3-dione C₁₂H₄BrNO₅ Br (C6), NO₂ (C5) 322.07 High electrophilicity due to nitro group
6-Bromobenzo[de]isochromene-1,3-dione C₁₂H₅BrO₃ Br (C6) 277.07 Moderate lipophilicity; stable under inert storage
6,8-Dimethoxyisochroman-1,3-dione C₁₁H₁₀O₅ OCH₃ (C6, C8) 222.20 Electron-donating methoxy groups enhance solubility
4-(1-Hydroxy-propyl)-isochroman-1,3-dione C₁₂H₁₂O₄ CH₂CH(OH)CH₃ (C4) 236.22 Tautomerism observed; fluorescence in solid state

Key Observations :

  • Electron-withdrawing substituents (e.g., Br, NO₂) increase electrophilicity and reactivity, as seen in the nitro-substituted derivative .
  • Methoxy groups (electron-donating) improve solubility but reduce fluorescence compared to brominated analogues .
  • Tautomerism in 4-substituted derivatives (e.g., 4-alkanoyl or 4-aroyl) influences fluorescence and antioxidant properties, which are absent in para-substituted nitro or cyano derivatives .

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